

Characterization and Validation of Linagliptin Acetamide-d3

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Compound of Interest

Compound Name: *Linagliptin Acetamide-d3*

Cat. No.: *B1153933*

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A Technical Guide to Purity, CoA Interpretation, and Application

Executive Summary

Linagliptin Acetamide-d3 (N-Acetyl-d3-Linagliptin) is a critical stable isotope-labeled (SIL) internal standard used in the pharmaceutical development of Linagliptin (Trajenta). It serves as the definitive reference for quantifying the N-Acetyl impurity (a common degradation and process-related impurity) using LC-MS/MS.

This guide addresses the technical requirements for certifying this material, distinguishing between Chemical Purity and Isotopic Enrichment, and provides actionable protocols for its validation in a regulated environment (GLP/GMP).

Technical Specifications & CoA Anatomy

A Certificate of Analysis (CoA) for a stable isotope standard differs significantly from a standard API CoA. It must validate that the material is not only chemically pure but also isotopically distinct enough to prevent signal interference (cross-talk) in Mass Spectrometry.

2.1 Chemical Identity[1][2]

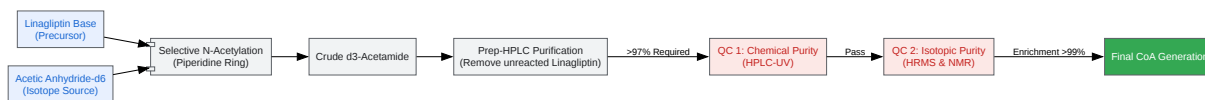
- Systematic Name: (R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide-d3.[2][3]
- Molecular Formula:
- Molecular Weight: ~517.60 g/mol (vs. 514.58 g/mol for unlabeled).
- Target Isotope: Deuterium () on the acetyl methyl group.

2.2 Critical CoA Parameters (Data Summary)

Test Parameter	Acceptance Criteria	Technical Rationale
Appearance	White to Off-white solid	Visual check for oxidation or moisture absorption.
Identification (1H-NMR)	Consistent with structure; Absence of acetyl-CH3 peak (~1.8-2.0 ppm).	Confirms the structure and proves the deuterium label is in the correct position (silent in 1H-NMR).
Identification (MS)	amu	Confirms mass shift (+3 Da) relative to unlabeled impurity.
Chemical Purity (HPLC)	(Area %)	Ensures no other chemical species (e.g., unreacted Linagliptin) interfere with ionization.
Isotopic Enrichment	atom % D	Critical: Low enrichment leads to "M+0" signal contribution, causing false positives in the impurity assay.
Isotopic Purity (MS)		Direct measurement of the unlabeled species.
Water Content (KF)	Report Value (typically < 2.0%)	Required for accurate net weight calculation for stock solution preparation.

Synthesis & Quality Control Workflow

The generation of a valid CoA follows a rigorous pathway from precursor selection to final isotopic verification.



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Figure 1: Synthesis and Validation Workflow for **Linagliptin Acetamide-d3**.

Experimental Protocols

4.1 Protocol A: Chemical Purity Assessment (HPLC-UV)

This method separates the d3-standard from potential synthetic byproducts (e.g., Linagliptin dimer or unreacted Linagliptin).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0 min: 5% B
 - 15 min: 90% B
 - 20 min: 90% B
 - 21 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 294 nm (characteristic quinazoline absorption).

- Temperature: 40°C.

Self-Validating Logic: Inject a known concentration of unreacted Linagliptin reference standard alongside the d3-sample. If the d3-sample shows a peak at the Linagliptin retention time, the acetylation was incomplete, and the batch must be re-purified.

4.2 Protocol B: Isotopic Enrichment Calculation (MS)

Chemical purity tells you what molecules are there; isotopic enrichment tells you how many are labeled.

- Instrument: Q-TOF or Triple Quadrupole MS (ESI+).
- Infusion: Direct infusion of 1 µg/mL solution in 50:50 MeOH:Water.
- Scan Range: 510–525 m/z.

- Calculation:

- : Intensity of the target mass (approx 518.6).

- : Intensity of the unlabeled mass (approx 515.6).

- Note: The

must be corrected for the natural abundance of

isotopes from lower masses, though for d3 labeling, the mass gap (3 Da) usually clears the

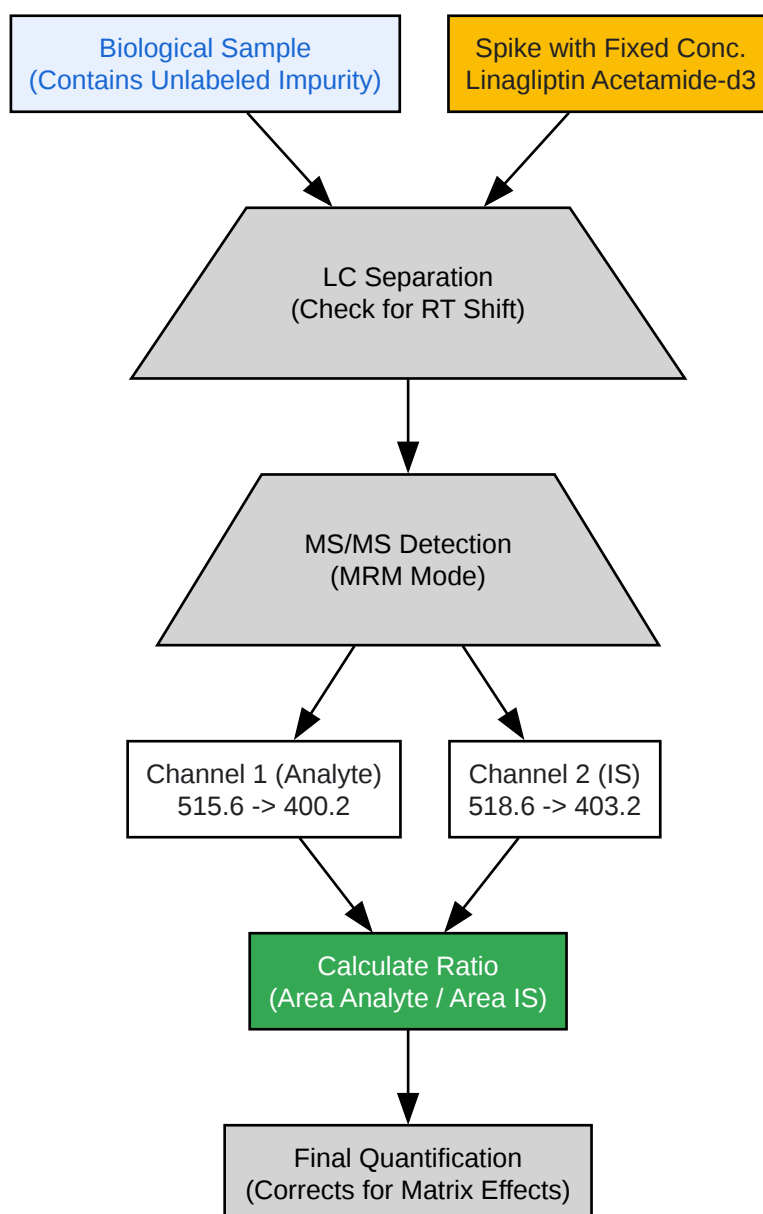
envelope of the unlabeled material.

Application: The Deuterium Isotope Effect

Warning: When using deuterated standards in LC-MS, a phenomenon known as the "Deuterium Isotope Effect" can occur. Deuterium is slightly more lipophilic than hydrogen.

- Consequence: **Linagliptin Acetamide-d3** may elute slightly earlier than the unlabeled impurity on high-efficiency C18 columns.

- Risk: If the retention time shift is significant, the matrix suppression zones may differ between the analyte and the IS, invalidating the quantification.
- Mitigation: Use co-elution tests during method validation. If separation occurs, adjust the gradient slope to be shallower or switch to a -labeled standard (which has no retention time shift) if available.



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Figure 2: LC-MS/MS Quantification Logic using **Linagliptin Acetamide-d3**.

References

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